(2S)-2-amino-4-phenoxybutanoic acid

Descripción general

Descripción

Molecular Structure Analysis

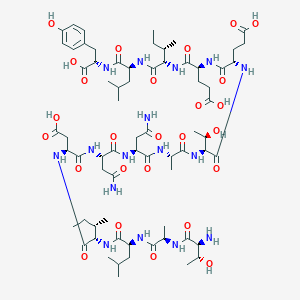

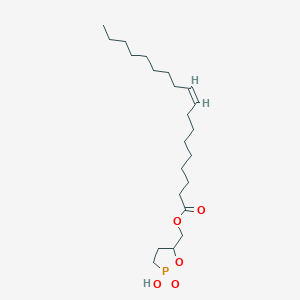

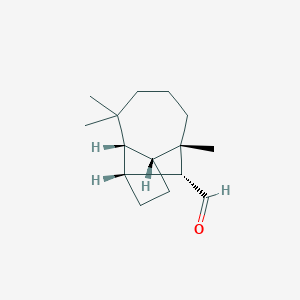

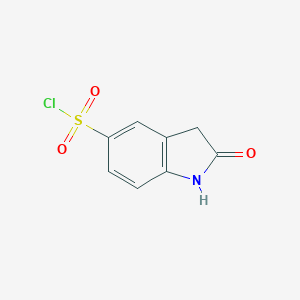

The molecular structure of “(2S)-2-amino-4-phenoxybutanoic acid” can be represented by the InChI code1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 . The molecular weight of the compound is 195.22 g/mol . Physical And Chemical Properties Analysis

“(2S)-2-amino-4-phenoxybutanoic acid” is a powder with a melting point of 241-242 °C . It has a molecular weight of 195.22 g/mol . The compound should be stored at a temperature of 4 °C .Aplicaciones Científicas De Investigación

Biocatalytic Synthesis Approaches

The research has focused on the synthesis of amino acids, including derivatives similar to (2S)-2-amino-4-phenoxybutanoic acid, through biocatalytic methods. For example, Hernández et al. (2017) described a stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This process involved coupling an aldol reaction with stereoselective transamination, highlighting the potential of biocatalysis in synthesizing complex amino acids efficiently and selectively (Hernández et al., 2017).

Methodological Advances in Amino Acid Synthesis

Further studies have explored various methodological advances in synthesizing amino acids structurally related to (2S)-2-amino-4-phenoxybutanoic acid. For instance, Huang Yibo (2013) reviewed different synthetic routes for preparing (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a key intermediate for aminopeptidase N inhibitors. The review highlighted organometallic catalysis, enzyme routes, and acetophenone methods as superior due to their low cost, mild conditions, and simple procedures, underscoring the ongoing development of efficient synthesis methods for complex amino acids (Huang Yibo, 2013).

Computational Approaches in Peptide Design

Computational peptidology has also been applied to study derivatives of (2S)-2-amino-4-phenoxybutanoic acid. Flores-Holguín et al. (2019) utilized conceptual density functional theory to calculate the molecular properties and structures of new antifungal tripeptides, including derivatives with (2S)-2-amino-3-phenylpropanamido sequences. This approach enabled the prediction of bioactivity scores and reactivity descriptors, demonstrating the utility of computational methods in the design and optimization of peptide-based therapeutics (Flores-Holguín et al., 2019).

Environmental and Industrial Applications

In addition to pharmaceutical applications, research has explored the use of amino acid derivatives in environmental and industrial contexts. Fadel and Yousif (2020) investigated a novel corrosion inhibitor derived from (2S,3R)-3-amino-2-hydroxybutanoic acid for carbon steel used in oil installations. This study highlighted the potential of amino acid derivatives as eco-friendly corrosion inhibitors, offering a sustainable solution to a common industrial challenge (Fadel & Yousif, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

(2S)-2-amino-4-phenoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTJTXTWPFGIHY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966522 | |

| Record name | O-Phenylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-4-phenoxybutanoic acid | |

CAS RN |

52161-80-5 | |

| Record name | O-Phenylhomoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052161805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Phenylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.